molecular formula C12H9F3N2O2 B3375794 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152504-29-4

1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3375794
CAS No.: 1152504-29-4
M. Wt: 270.21 g/mol
InChI Key: FKLQICCMYXQQPQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylhydrazine with trifluoroacetic acid and a suitable carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives .

Scientific Research Applications

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Uniqueness: 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-9(11(18)19)6-16-17(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQICCMYXQQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152504-29-4
Record name 1-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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